molecular formula C16H22ClNO2 B4050617 2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one

2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B4050617
M. Wt: 295.80 g/mol
InChI Key: PLIJLLYEPHOWNY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine is 295.1339066 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiated Polymerization

A study introduced a new compound for photoinitiated polymerization, demonstrating its utility in generating alkyl and nitroxide radicals under UV irradiation, which is crucial for the controlled polymerization of materials. This work highlights the potential of such compounds in the development of novel polymeric materials with tailored properties (Guillaneuf et al., 2010).

Stevens Rearrangement

Research on the Stevens rearrangement of related compounds has provided insight into the structural and mechanistic pathways, offering a deeper understanding of the reactions that such compounds can undergo. This understanding is vital for synthetic applications, especially in the design and synthesis of complex organic molecules (Bosch et al., 1981).

Antioxidant and Antimicrobial Potential

A study on novel piperidine derivatives, including compounds with similar structural motifs, showed promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents or preservatives (Harini et al., 2014).

Sigma Ligands for CNS Disorders

Compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine have been explored for their potential as sigma ligands, with applications in treating central nervous system disorders and neuropathies. This research underscores the therapeutic potential of such compounds in neuropharmacology (Berardi et al., 2003).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-6-4-5-11-18(12)15(19)16(2,3)20-14-9-7-13(17)8-10-14/h7-10,12H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJLLYEPHOWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.